molecular formula C16H11ClN2OS2 B2518515 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one CAS No. 864919-60-8

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2518515
CAS No.: 864919-60-8
M. Wt: 346.85
InChI Key: YYYOCAWIESCTSD-UHFFFAOYSA-N
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Description

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethan-1-one is unique due to its specific thiadiazole structure, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS2/c17-13-9-5-4-8-12(13)15-18-16(22-19-15)21-10-14(20)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYOCAWIESCTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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